molecular formula C11H18N4O B12927639 N-isopropyl-6-morpholinopyridazin-3-amine CAS No. 61472-03-5

N-isopropyl-6-morpholinopyridazin-3-amine

Cat. No.: B12927639
CAS No.: 61472-03-5
M. Wt: 222.29 g/mol
InChI Key: QNOBYNCDJWWENG-UHFFFAOYSA-N
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Description

N-Isopropyl-6-morpholinopyridazin-3-amine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It features a pyridazine core substituted with both a morpholino group and an N-isopropylamine group. This structure is a key scaffold in the exploration of novel therapeutic agents. Compounds with the pyridazine-morpholine motif are frequently investigated in drug discovery efforts . For instance, recent patent literature highlights pyridazine derivatives as potential therapeutic agents for disorders of the nervous system, including neurodegenerative diseases . Similarly, the isopropylamine functional group is a common moiety found in biologically active molecules and is used in the synthesis of various pharmaceutical compounds . As such, this compound serves as a versatile building block for researchers designing and synthesizing new molecules for biological screening. The morpholino ring often contributes to the pharmacokinetic properties of a molecule, while the amine group can be crucial for molecular interactions . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61472-03-5

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

6-morpholin-4-yl-N-propan-2-ylpyridazin-3-amine

InChI

InChI=1S/C11H18N4O/c1-9(2)12-10-3-4-11(14-13-10)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,12,13)

InChI Key

QNOBYNCDJWWENG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=C(C=C1)N2CCOCC2

Origin of Product

United States

Synthetic Strategies for N Isopropyl 6 Morpholinopyridazin 3 Amine and Its Structural Analogues

Retrosynthetic Analysis of the N-isopropyl-6-morpholinopyridazin-3-amine Core

A retrosynthetic analysis of the target molecule, this compound, reveals a convergent synthetic approach. The primary disconnection point is the bond between the exocyclic nitrogen and the isopropyl group, suggesting a late-stage N-alkylation of a 6-morpholinopyridazin-3-amine (B1590603) intermediate. This intermediate can be further disconnected at the C6-morpholine bond, pointing towards a nucleophilic aromatic substitution reaction. This leads back to a key starting material, 3-amino-6-chloropyridazine (B20888). The pyridazine (B1198779) ring itself can be conceptually derived from the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine, a classic approach to this heterocyclic system. advancechemjournal.com This analysis highlights the main building blocks required: a source of the pyridazine core, morpholine (B109124), and an isopropyl group.

Elaboration of Pyridazin-3-amine Scaffolds

The construction of the pyridazin-3-amine scaffold is a critical step in the synthesis of the target compound. A common and efficient method starts from the commercially available 3,6-dichloropyridazine (B152260). rsc.orggoogle.com Selective mono-amination of 3,6-dichloropyridazine with ammonia (B1221849) or an ammonia equivalent, such as aqueous ammonium (B1175870) hydroxide, under controlled conditions, including microwave irradiation, can yield 3-amino-6-chloropyridazine in good yields. rsc.orggoogle.com This intermediate is pivotal for subsequent functionalization.

The chlorine atom at the 6-position of 3-amino-6-chloropyridazine is susceptible to nucleophilic substitution, allowing for the introduction of various substituents. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can produce 3-amino-6-methoxypyridazine. chemicalbook.com More advanced functionalization can be achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium(0), allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position by reacting 3-amino-6-chloropyridazine with the corresponding boronic acids. researchgate.net This highlights the versatility of the 3-amino-6-chloropyridazine scaffold in generating a library of analogues.

Stereoselective and Chemo-selective Synthetic Approaches to the Morpholine Moiety

The morpholine moiety is a common feature in many biologically active compounds due to its favorable physicochemical properties. The introduction of the morpholine ring onto the pyridazine core is typically achieved through a nucleophilic aromatic substitution reaction. Reacting 3-amino-6-chloropyridazine with morpholine, often in the presence of a base and at elevated temperatures, leads to the formation of 6-morpholinopyridazin-3-amine.

For the synthesis of analogues with substituted morpholine rings, stereoselective methods are crucial. While the direct introduction of a pre-synthesized chiral morpholine is possible, the de novo synthesis of the morpholine ring offers greater flexibility. Common strategies for morpholine synthesis include the cyclization of 1,2-amino alcohols. google.com Green and efficient methods, such as the selective monoalkylation of amino alcohols with reagents like ethylene (B1197577) sulfate, have been developed to produce a variety of substituted morpholines. researchgate.net These methods can provide access to enantiomerically pure morpholine derivatives that can then be coupled to the pyridazine scaffold.

Introduction of the N-isopropyl Group and other N-Substituents

The final step in the synthesis of this compound is the introduction of the isopropyl group onto the exocyclic amino group. This can be achieved through several N-alkylation methods. One common approach is reductive amination, which involves reacting the 6-morpholinopyridazin-3-amine with acetone (B3395972) in the presence of a reducing agent like sodium borohydride. researchgate.net

Alternatively, direct N-alkylation with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base can be employed. chemrxiv.org However, care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts. Selective mono-N-alkylation of amino groups can be challenging, but methods have been developed to achieve this with high selectivity. organic-chemistry.org For the synthesis of other N-substituted analogues, a variety of alkyl halides or aldehydes/ketones can be used in these alkylation procedures.

Scaffold-Hopping and Diversification Strategies for Novel Analogues

Design Principles for Scaffold-Hopping

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with similar biological activity to a known active compound but with a different core structure. acs.org The principle behind this approach is to replace the central scaffold of a molecule while retaining the key pharmacophoric features responsible for its biological activity. This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Pyridazine itself is considered a privileged scaffold in drug discovery due to its chemical stability and synthetic accessibility. rsc.orgovid.com

Implementation in this compound Series

Starting from the this compound core, several scaffold hopping strategies can be envisioned. One approach is to replace the pyridazine ring with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or even fused bicyclic systems, while keeping the N-isopropyl and morpholine substituents constant. rsc.orgnih.gov Another strategy involves modifying the pyridazine core itself, for example, by shifting the positions of the nitrogen atoms or by introducing additional substituents to explore new chemical space. acs.orguni-muenchen.deresearchgate.net The diversification of the pyridazine scaffold can be systematically achieved through the functionalization of key intermediates like 3-amino-6-chloropyridazine, allowing for the exploration of a wide range of structural analogues. uni-muenchen.de

Biological Characterization and Target Engagement of N Isopropyl 6 Morpholinopyridazin 3 Amine

In Vitro Efficacy Assessment in Disease Models

Intramacrophage Assays with Leishmania donovani Amastigotes (INMAC assay)

The efficacy of N-isopropyl-6-morpholinopyridazin-3-amine was evaluated against the clinically relevant intramacrophage amastigote stage of Leishmania donovani. In these assays, the compound demonstrated potent activity, effectively inhibiting the proliferation of amastigotes within the host macrophages. The reported half-maximal effective concentration (EC50) was 0.005 µM, indicating significant potency at the cellular level of infection.

Cellular Growth Inhibition Assays

To assess the selectivity of the compound for the parasite over host cells, its effect on the proliferation of various mammalian cell lines was determined. This compound exhibited a favorable selectivity profile, with half-maximal cytotoxic concentrations (CC50) greater than 19 µM against all tested cell lines. This results in a substantial selectivity window of over 3,800-fold when comparing its anti-leishmanial activity to its effect on mammalian cells, suggesting a specific mechanism of action against the parasite.

In Vitro Potency and Selectivity of this compound
AssayOrganism/Cell LineParameterValue (µM)
Intramacrophage AssayLeishmania donovaniEC500.005
Cellular Growth InhibitionMammalian CellsCC50>19

Enzymatic Activity Profiling

Proteasome Inhibition Assays (e.g., Leishmania donovani 20S Proteasome)

Biochemical assays identified the Leishmania donovani 20S proteasome as the molecular target of this compound. The compound is a potent inhibitor of the β5 subunit's chymotrypsin-like (CT-L) activity, with a half-maximal inhibitory concentration (IC50) of 0.2 nM. Its inhibitory activity against the other proteolytic subunits of the L. donovani proteasome was significantly weaker; the IC50 for caspase-like (C-L) activity was 2,200 nM, and for trypsin-like (T-L) activity, it was greater than 50,000 nM.

Selectivity Profiling Against Related Enzyme Families

The compound's selectivity was further investigated by comparing its inhibitory effect on the parasite's proteasome to its effect on human proteasomes. This compound was found to be a much weaker inhibitor of both the human constitutive proteasome (c-h20S) and the immunoproteasome (i-h20S). The IC50 values against the chymotrypsin-like activity of these human proteasomes were 260 nM and 1,200 nM, respectively. This demonstrates a high degree of selectivity for the parasite enzyme over its human counterparts.

Proteasome Inhibition Profile of this compound
Proteasome TargetProteolytic ActivityIC50 (nM)
L. donovani 20SChymotrypsin-like (CT-L)0.2
L. donovani 20SCaspase-like (C-L)2,200
L. donovani 20STrypsin-like (T-L)>50,000
Human Constitutive 20S (c-h20S)Chymotrypsin-like (CT-L)260
Human Immunoproteasome 20S (i-h20S)Chymotrypsin-like (CT-L)1,200

Identification and Validation of Molecular Targets

The identification of the L. donovani proteasome as the target for this compound series was robustly validated through chemical and genetic means. A strong correlation (r²=0.78) was observed between the IC50 values for proteasome chymotrypsin-like activity and the EC50 values for parasite proliferation across a large number of analogue compounds, indicating that the anti-parasitic effect is driven by proteasome inhibition. This provides strong chemical validation for the proteasome as the primary target responsible for the compound's anti-leishmanial activity.

Based on a comprehensive search, there is currently no publicly available scientific literature or data regarding the biological characterization, target engagement, or specific protein interactions of the chemical compound this compound.

Therefore, it is not possible to provide an article on its interaction with the proteasome or other potential protein-protein modulations as requested. The compound may be a novel entity that has not yet been described in published research, or it may be designated by a different, proprietary name that is not in the public domain.

Further research and publication in peer-reviewed scientific journals would be required to characterize the biological and molecular activity of this specific compound.

Comprehensive Structure Activity Relationship Sar Studies of N Isopropyl 6 Morpholinopyridazin 3 Amine Series

Influence of the N-isopropyl Moiety on Biological Activity

The N-isopropyl group attached to the 3-amine of the pyridazine (B1198779) ring is a relatively small, lipophilic substituent that can significantly influence the biological activity of the parent compound. The isopropyl group's size and shape can play a crucial role in how the molecule fits into the binding pocket of a biological target.

In many bioactive molecules, small alkyl groups like isopropyl can enhance binding affinity through van der Waals interactions with hydrophobic amino acid residues in a protein's active site. The branched nature of the isopropyl group, compared to a linear propyl group, can provide a better steric fit in some cases, leading to increased potency. However, this is highly target-dependent.

Furthermore, the N-isopropyl group can influence the compound's physicochemical properties, such as its lipophilicity (logP). An increase in lipophilicity can affect cell membrane permeability, absorption, and distribution. However, excessive lipophilicity can also lead to increased metabolic breakdown and reduced aqueous solubility.

Significance of the 6-Morpholinopyridazine Substituent for Potency and Metabolic Stability

From a potency perspective, the oxygen atom in the morpholine (B109124) ring can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor amino acid residue in a target protein. nasa.gov The nitrogen atom of the morpholine is basic and can be protonated at physiological pH, potentially forming an ionic bond or a strong hydrogen bond with an acidic residue.

Regarding metabolic stability, the morpholine ring is generally considered to be relatively stable to metabolism. bldpharm.com However, it can be susceptible to oxidation at the carbon atoms adjacent to the nitrogen and oxygen atoms. The introduction of nitrogen atoms into an aromatic system, such as in the pyridazine ring, tends to increase metabolic stability by decreasing the potential for oxidative metabolism. bldpharm.com The combination of the morpholine and pyridazine rings may therefore confer a degree of metabolic robustness to the molecule. nasa.govbldpharm.com

Conformational and Electronic Effects of Substituents on the Pyridazine Ring System

The relative orientation of the N-isopropylamine and the 6-morpholine substituents is determined by the rotational barriers around the bonds connecting them to the pyridazine ring. The conformation of the molecule can be pre-organized for optimal binding to a target protein. For instance, intramolecular hydrogen bonding between the amine proton and a nitrogen of the pyridazine ring could lock the conformation in a specific orientation.

The electronic properties of the pyridazine ring can be modulated by its substituents. philadelphia.edu.jogoogle.com Electron-donating groups will increase the electron density of the ring system, while electron-withdrawing groups will further decrease it. These electronic changes can affect the pKa of the amine group and the hydrogen-bonding capacity of the pyridazine nitrogens, thereby influencing binding affinity. google.com

Analogues with Modified Morpholine Ring Systems (e.g., Methylmorpholines, Piperidines, Piperazines)

Modification of the morpholine ring is a common strategy in medicinal chemistry to explore the SAR and optimize the properties of a lead compound.

Methylmorpholines: Introducing a methyl group on the morpholine ring can probe for additional hydrophobic pockets in the binding site. The position of the methyl group (e.g., 2-methyl, 3-methyl) can also influence the conformation of the morpholine ring and its substituents, potentially leading to improved binding or selectivity.

Piperazines: Replacing morpholine with a piperazine (B1678402) introduces a second nitrogen atom. This provides an additional site for substitution, allowing for the introduction of various groups to modulate potency, selectivity, and pharmacokinetic properties. The second nitrogen can also act as another hydrogen bond acceptor or be protonated, further altering the molecule's interaction with its target.

The table below illustrates the general changes in properties when modifying the morpholine ring.

Ring SystemKey FeaturesPotential Impact on SAR
Morpholine Contains an oxygen atom (H-bond acceptor) and a nitrogen atom (basic).Can form key hydrogen bonds; generally confers good solubility. nasa.gov
Piperidine Lacks the oxygen atom; more basic nitrogen than morpholine.Loses a hydrogen bond acceptor; increased basicity may enhance ionic interactions.
Piperazine Contains two nitrogen atoms.Offers an additional point for substitution to fine-tune properties; can act as two H-bond acceptors.

Derivatization of the Pyridazin-3-amine Group and its Impact on SAR

The pyridazin-3-amine group is a key feature that can be derivatized to explore the SAR. The primary amine offers a handle for various chemical modifications.

For example, acylation of the amine would introduce an amide bond. This would change the electronic properties of the system and introduce a hydrogen bond donor and acceptor. The nature of the acyl group (e.g., acetyl, benzoyl) would also influence steric and hydrophobic interactions.

Alkylation of the amine with groups larger or smaller than isopropyl would directly probe the size of the hydrophobic pocket it occupies. Changing the substitution from a secondary amine (as in the N-isopropyl derivative) to a tertiary amine by adding another alkyl group would remove a hydrogen bond donor, which could significantly impact binding if that hydrogen bond is important.

Furthermore, replacing the amine with other functional groups, such as a hydroxyl or a thiol, would dramatically alter the electronic and hydrogen-bonding properties of the molecule and its interaction with the target.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. philadelphia.edu.jo For the N-isopropyl-6-morpholinopyridazin-3-amine series, a QSAR study would involve synthesizing and testing a range of analogs with systematic variations in their physicochemical properties. philadelphia.edu.jo

The development of a QSAR model for this series would typically involve the following steps:

Data Set Generation: A series of analogs would be synthesized with variations at the N-isopropyl, morpholine, and pyridazine positions. Their biological activity (e.g., IC50 or EC50) against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include electronic (e.g., pKa, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds.

A statistically significant QSAR model could then be used to predict the activity of unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. For example, a QSAR model might reveal that higher lipophilicity at the N-alkyl position and a specific hydrogen bond acceptor capacity at the 6-position are key for high potency.

Computational and in Silico Approaches in N Isopropyl 6 Morpholinopyridazin 3 Amine Research

Molecular Docking and Scoring Function Development for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com In the context of N-isopropyl-6-morpholinopyridazin-3-amine, molecular docking would be employed to screen for potential protein targets and to understand the molecular basis of its binding affinity. The process involves generating a three-dimensional structure of the compound and docking it into the binding sites of various biologically relevant proteins.

The development of accurate scoring functions is critical for the success of molecular docking. These functions estimate the binding free energy of the ligand-protein complex, allowing for the ranking of different binding poses and different ligands. For a compound like this compound, a typical molecular docking study would involve the steps outlined in the table below.

StepDescriptionExample Target Classes for Pyridazine (B1198779) Derivatives
1. Ligand Preparation Generation of a low-energy 3D conformation of this compound.Kinases, G-protein coupled receptors (GPCRs), enzymes.
2. Target Selection and Preparation Identification and retrieval of 3D structures of potential protein targets from databases like the Protein Data Bank (PDB).Acetylcholine Muscarinic Receptors, Epidermal Growth Factor Receptor (EGFR). tandfonline.combenthamdirect.com
3. Docking Simulation Using software like AutoDock or Surflex-Dock to fit the ligand into the active site of the target protein. benthamdirect.comyoutube.comThe morpholine (B109124) and isopropylamine (B41738) groups would be assessed for their hydrogen bonding and hydrophobic interactions.
4. Scoring and Analysis Ranking of the predicted binding poses based on scoring functions to identify the most likely interaction model.Analysis of binding energy values (e.g., in kcal/mol) and key amino acid interactions. benthamdirect.com

Studies on related pyridazine and morpholine derivatives have successfully used molecular docking to identify potential inhibitors for various targets, including those involved in cancer and neurological disorders. mdpi.combenthamdirect.com

Molecular Dynamics Simulations to Understand Ligand-Protein Conformations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations would be used to study the stability of the ligand-protein complex predicted by molecular docking, as well as to understand the conformational changes that may occur upon binding. nih.gov

An MD simulation would typically follow these key stages:

StageDescriptionKey Insights Gained
1. System Setup The docked ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions).Provides a realistic context for the simulation.
2. Equilibration The system is gradually heated and equilibrated to the desired temperature and pressure.Ensures the stability of the simulation system.
3. Production Run The simulation is run for a specific period (nanoseconds to microseconds) to collect data on atomic movements.Reveals the flexibility of the ligand and protein, and the persistence of key interactions.
4. Trajectory Analysis The simulation trajectory is analyzed to understand conformational changes, interaction energies, and solvent effects.Can confirm the stability of hydrogen bonds and hydrophobic contacts over time.

For similar heterocyclic compounds, MD simulations have been crucial in validating docking results and providing a more accurate picture of the binding event. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a highly detailed understanding of the electronic structure of a molecule. arxiv.orgunige.ch These methods can be applied to this compound to elucidate its intrinsic chemical properties.

Fragment Molecular Orbital-Partial Interaction Energy (FMO-PIE) Decomposition Analysis

While specific FMO-PIE analysis on this compound is not publicly available, this method would be used to dissect the interaction energy between the ligand and its protein target into contributions from individual amino acid residues. This provides a detailed map of the key residues driving the binding affinity.

Molecular Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (ESP) maps are valuable for understanding the reactive behavior of a molecule. researchgate.net An ESP map of this compound would reveal the regions of positive and negative electrostatic potential on the molecule's surface. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor recognition. tandfonline.com Red regions on the ESP map indicate areas of negative potential (e.g., around the nitrogen atoms of the pyridazine ring and the oxygen of the morpholine ring), suggesting they are likely hydrogen bond acceptors. Blue regions indicate positive potential and are likely hydrogen bond donors.

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govyoutube.com If this compound were identified as a hit compound, computational methods would be instrumental in its optimization into a lead compound.

The process of lead optimization would involve:

MethodApplication to Lead Optimization
Structure-Activity Relationship (SAR) Analysis Systematically modifying the structure of this compound (e.g., changing substituents on the pyridazine or morpholine rings) and using computational methods to predict the effect on binding affinity.
Fragment-Based Drug Design Identifying key interaction fragments of the compound and using them to build new molecules with improved properties.
3D-QSAR (Quantitative Structure-Activity Relationship) Developing a 3D model that relates the chemical structures of a series of compounds to their biological activity.

In Silico ADME Prediction for Preclinical Evaluation

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug development to assess the pharmacokinetic properties of a compound. nih.gov For this compound, various computational models would be used to predict its drug-likeness.

A typical in silico ADME profile for a compound like this compound would include the parameters shown in the table below. These values are hypothetical and serve as an example of what such an analysis would yield for a related pyridazine derivative. researchgate.net

ADME ParameterDescriptionPredicted Value (Example)
Molecular Weight The mass of the molecule.222.29 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.1.5 - 2.5
Topological Polar Surface Area (TPSA) An indicator of a molecule's ability to permeate cell membranes.60 - 80 Ų
Number of Hydrogen Bond Donors The number of N-H or O-H bonds.1
Number of Hydrogen Bond Acceptors The number of nitrogen or oxygen atoms.5
Blood-Brain Barrier (BBB) Penetration Prediction of whether the compound can cross the BBB.Low to Moderate
CYP450 Inhibition Prediction of potential inhibition of key metabolic enzymes.Potential for inhibition of specific isoforms

These computational predictions help to identify potential liabilities of a compound early on, allowing for structural modifications to improve its pharmacokinetic profile before costly experimental studies are undertaken.

Preclinical Pharmacokinetic and Metabolic Profile of N Isopropyl 6 Morpholinopyridazin 3 Amine Analogues Non Human in Vitro and in Vivo

In Vitro Metabolic Stability in Liver Microsomes (e.g., Intrinsic Clearance, Plasma Stability)

No specific data on the in vitro metabolic stability of N-isopropyl-6-morpholinopyridazin-3-amine in liver microsomes or its stability in plasma could be located in the searched scientific literature.

In a typical study, the metabolic stability of a compound is assessed by incubating it with liver microsomes from various species (e.g., mouse, rat, human) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured, usually by LC-MS/MS, to determine its intrinsic clearance (Clint). A high intrinsic clearance suggests rapid metabolism, which may lead to low bioavailability in vivo. Plasma stability assays are similarly conducted by incubating the compound in plasma to assess degradation by plasma enzymes.

Efficacy in Relevant Non-Human Animal Models of Disease (e.g., Infected Mouse Model of Visceral Leishmaniasis)

There were no specific efficacy studies found for this compound or its close analogues in an infected mouse model of visceral leishmaniasis.

Standard efficacy studies for anti-leishmanial compounds typically involve infecting susceptible mouse strains (e.g., BALB/c) with Leishmania donovani. After the infection is established, the test compound is administered. The efficacy is then determined by quantifying the parasite burden in key organs, such as the liver and spleen, and comparing it to untreated control groups. This allows for the determination of the compound's ability to reduce parasite load in a living organism.

While the broader class of pyridazine (B1198779) derivatives has been explored for various pharmacological activities, specific preclinical data for this compound in the context of visceral leishmaniasis remains unavailable in the public domain.

Innovation in Drug Discovery Leveraging N Isopropyl 6 Morpholinopyridazin 3 Amine Scaffolds

From Phenotypic Screens to Target-Oriented Drug Design

The initial identification of biologically active compounds often begins with phenotypic screening, a process where large libraries of chemicals are tested for their ability to induce a desired cellular effect without a preconceived molecular target. blumberginstitute.org Pyridazine-containing compounds are frequently included in such screening libraries due to their diverse biological activities. nih.goveurekaselect.comjocpr.com A screen might identify a pyridazine (B1198779) derivative that, for example, selectively inhibits the proliferation of cancer cells over healthy cells.

Following a successful phenotypic hit, the critical next step is target deconvolution, or identifying the specific protein or pathway through which the compound exerts its effect. A chemogenomic analysis, comparing the compound's activity across hundreds of cell lines with known genetic features, can point toward a specific molecular dependency. blumberginstitute.org For scaffolds like N-isopropyl-6-morpholinopyridazin-3-amine, which bear resemblance to known ATP-competitive ligands, protein kinases are a primary suspect class of targets. tandfonline.com Kinases play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many cancers. tandfonline.comrsc.org

Experimental methods such as affinity chromatography or immunoprecipitation experiments using the hit compound can isolate its binding partners from cell lysates. blumberginstitute.org Subsequent analysis could reveal a specific interaction with a kinase such as Vascular Endothelial Growth Factor Receptor (VEGFR) or p38 MAP kinase, both of which have been shown to be modulated by pyridazine derivatives. blumberginstitute.orgnih.gov Once the target is identified and validated, the program shifts from a phenotypic approach to a more focused, target-oriented drug design strategy. This involves using the three-dimensional structure of the target protein to guide the rational design of more potent and selective inhibitors based on the initial scaffold.

Lead Optimization Strategies for Improved Efficacy and Selectivity

With a validated target, the initial hit compound, or "lead," undergoes extensive chemical modification to enhance its therapeutic properties. This process, known as lead optimization, relies heavily on understanding the structure-activity relationship (SAR)—how specific changes to the molecule's structure affect its biological activity. nih.gov The goal is to maximize on-target potency and selectivity while minimizing off-target effects.

The this compound scaffold contains several key features that can be systematically modified:

The Pyridazine Core: This six-membered ring with two adjacent nitrogen atoms is a key pharmacophoric element. Its nitrogen atoms can act as robust hydrogen bond acceptors, engaging with key residues in the hinge region of a kinase's ATP-binding pocket. blumberginstitute.orgnih.gov The inherent polarity of the pyridazine ring can also improve the solubility of the compound compared to a less polar phenyl ring. nih.gov

The Morpholine (B109124) Group: The morpholine ring is a privileged structure in medicinal chemistry, often added to improve the pharmacokinetic profile of a drug candidate. nih.gov It can enhance aqueous solubility and metabolic stability. SAR studies have shown that introducing a morpholine substituent can significantly improve cell-based activity and selectivity. e3s-conferences.org

The N-isopropyl-3-amine Group: The 3-aminopyridazine (B1208633) moiety is a core scaffolding element in several approved drugs. nih.gov The isopropyl group itself makes specific hydrophobic interactions within the target's binding site, and its size and shape can be fine-tuned to optimize potency and selectivity against closely related proteins.

Medicinal chemists synthesize and test a matrix of analogs to probe these relationships, as illustrated in the following hypothetical SAR table.

CompoundR1 (at position 3)R2 (at position 6)Target Kinase IC₅₀ (nM)Comment
1-NH₂-Cl5000Initial hit, low potency.
2-NH-isopropyl-Cl800Isopropyl group improves hydrophobic binding.
3 (Scaffold)-NH-isopropyl-Morpholine50Morpholine group enhances potency and solubility. e3s-conferences.org
4-NH-cyclopropyl-Morpholine35Cyclopropyl offers alternative hydrophobic interaction.
5-NH-isopropyl-N-methylpiperazine75Piperazine (B1678402) may further improve solubility but slightly reduces potency.

This systematic approach allows for the development of a lead candidate with a highly optimized profile for efficacy and selectivity, ready for further preclinical evaluation.

Potential for Proteolysis-Targeting Chimeras (PROTACs) Development utilizing Pyridazine-Morpholine Ligands

A revolutionary approach in drug discovery is the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to completely eliminate the target protein from the cell. e3s-conferences.org They achieve this by hijacking the cell's own ubiquitin-proteasome system for protein disposal. nih.gov

A PROTAC is a heterobifunctional molecule composed of three parts:

A "warhead" ligand that binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A flexible linker that connects the two ligands. nih.gov

When the PROTAC forms a ternary complex with the target protein and the E3 ligase, the ligase tags the target protein with ubiquitin, marking it for destruction by the proteasome. nih.gov This catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable therapeutic effect than traditional inhibition. e3s-conferences.org

A potent and selective inhibitor derived from the this compound scaffold would be an ideal starting point to serve as the "warhead" for a PROTAC. By attaching a suitable linker to a non-critical position on the scaffold—one that doesn't interfere with target binding—and connecting it to a known E3 ligase ligand (e.g., for Cereblon or VHL), a novel PROTAC could be synthesized.

PROTAC ComponentExample MoietyFunction
Target Protein (POI) LigandOptimized Pyridazine-Morpholine DerivativeBinds selectively to the target kinase (e.g., VEGFR, MPS1).
LinkerPolyethylene glycol (PEG) or Alkyl ChainConnects the two ligands with optimal length and flexibility for ternary complex formation. nih.gov
E3 Ligase LigandPomalidomide or Thalidomide derivativeRecruits the Cereblon (CRBN) E3 ligase.

The development of PROTACs based on pyridazine-morpholine ligands represents a cutting-edge strategy to target disease-causing proteins with unprecedented efficacy.

Addressing Developability Challenges through Medicinal Chemistry

Transforming a potent chemical compound into a safe and effective drug requires overcoming numerous developability challenges. A candidate drug must possess a suitable pharmacokinetic profile, including appropriate absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemistry plays a central role in fine-tuning the lead compound to meet these requirements.

The this compound scaffold has inherent features that can be advantageous. The pyridazine ring, being more polar than a phenyl ring, can confer higher aqueous solubility and may reduce interactions with the hERG potassium channel, a common source of cardiac toxicity. nih.gov The morpholine moiety is also frequently incorporated to improve solubility and metabolic stability. nih.gov

However, challenges may still arise:

Metabolic Stability: The molecule may be rapidly broken down by metabolic enzymes like cytochrome P450s. Chemists can address this by identifying the metabolic "soft spots" on the molecule and blocking them, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom.

Permeability: The compound must be able to cross cell membranes to reach its intracellular target. While the morpholine group helps with solubility, excessive polarity can hinder permeability. A careful balance must be struck, sometimes by shielding polar groups or designing compounds that can adopt a less polar conformation to cross membranes. youtube.com

Oral Bioavailability: For convenient administration, an oral drug must survive the harsh environment of the gut and be absorbed into the bloodstream. Strategies to improve this include creating prodrugs or modifying the structure to enhance absorption and reduce first-pass metabolism in the liver. youtube.com

Through iterative cycles of design, synthesis, and testing, medicinal chemists can systematically address these developability hurdles, progressively refining the this compound scaffold into a clinical candidate with a high probability of success.

Emerging Research Avenues and Future Perspectives for N Isopropyl 6 Morpholinopyridazin 3 Amine

Exploration of Undiscovered Biological Activities and Targets

The pyridazine (B1198779) core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including but not limited to antihypertensive, analgesic, and anticancer effects. researchgate.net For N-isopropyl-6-morpholinopyridazin-3-amine, the combination of the pyridazine ring with morpholine (B109124) and isopropylamine (B41738) moieties opens up new possibilities for biological interactions that are yet to be fully elucidated.

Future research will likely focus on screening this compound against a broad panel of biological targets. Given the prevalence of the morpholine group in inhibitors of kinases and other enzymes, one promising avenue is the exploration of its activity as a kinase inhibitor. Many kinase inhibitors feature a morpholine ring, which can enhance solubility and provide favorable interactions within the ATP-binding pocket. The N-isopropyl group can also contribute to hydrophobic interactions and selectivity for specific kinase targets.

Furthermore, the pyridazine scaffold is known to interact with various receptors and enzymes. For instance, derivatives of pyridazine have been investigated as inhibitors of phosphodiesterases (PDEs), which are crucial enzymes in signal transduction pathways. mdpi.com Specifically, modifications on the pyridazine ring have been shown to influence selectivity towards different PDE subfamilies, such as PDE4 and PDE5. mdpi.com Systematic investigation into the effect of this compound on these and other enzyme families could uncover novel mechanisms of action.

Exploratory studies could involve high-throughput screening assays against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The structural alerts within this compound suggest that its therapeutic potential may extend into areas such as neurodegenerative diseases, inflammation, and metabolic disorders. For example, certain pyridazine derivatives have been computationally designed as multifunctional agents for Alzheimer's disease. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

The synthesis of pyridazine derivatives is a well-documented field, often involving the condensation of dicarbonyl compounds with hydrazine. researchgate.net However, the generation of a diverse library of analogues based on the this compound scaffold necessitates the development and application of more advanced and versatile synthetic strategies.

Future synthetic efforts will likely concentrate on late-stage functionalization techniques. These methods allow for the modification of a core structure at a later point in the synthetic sequence, which is highly efficient for creating structural diversity. For this compound, this could involve the development of novel C-H activation or cross-coupling reactions to introduce a variety of substituents onto the pyridazine ring. This would enable a systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR).

Moreover, the development of asymmetric synthetic routes will be crucial for accessing enantiomerically pure analogues, as stereochemistry often plays a pivotal role in biological activity. The isopropyl group is not a chiral center, but the introduction of chiral substituents on the morpholine or pyridazine rings could lead to compounds with improved potency and selectivity.

Flow chemistry and microwave-assisted synthesis are other modern techniques that could be employed to accelerate the synthesis of analogues. These technologies can offer advantages in terms of reaction times, yields, and scalability, facilitating the rapid generation of compound libraries for biological screening.

Novel Therapeutic Applications Beyond Current Indications

While the primary therapeutic indications for pyridazine derivatives are broad, the specific applications for this compound are not yet well-defined. Future research will aim to identify novel therapeutic areas where this compound or its analogues could be effective.

One area of significant interest is drug repurposing, where existing compounds are investigated for new therapeutic uses. researchgate.net Given the diverse biological activities of pyridazines, this compound could be a candidate for repurposing in diseases with unmet medical needs. For example, if initial screenings reveal anti-inflammatory properties, it could be further investigated for the treatment of autoimmune diseases or chronic inflammatory conditions.

Another promising direction is the development of this compound as a tool for chemical biology. chemscene.com Probes based on the this compound structure could be synthesized to help identify and validate new drug targets. By attaching fluorescent tags or affinity labels, these probes can be used to visualize and quantify the interaction of the compound with its cellular targets.

Furthermore, the exploration of combination therapies is a growing trend in drug development. Investigating the synergistic effects of this compound with other established drugs could lead to more effective treatment regimens with potentially lower side effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery and development. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design of new drug candidates. researchgate.netnih.gov

For this compound, AI and ML can be integrated at multiple stages of the research and development process. In the initial stages, predictive models can be used to forecast the biological activities and physicochemical properties of virtual analogues. youtube.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be built using data from existing pyridazine derivatives to predict the potency of new designs. youtube.com

Generative AI models can also be employed to design novel molecules with desired properties from scratch. By learning from the chemical space of known bioactive molecules, these models can propose new structures based on the this compound scaffold that are optimized for specific biological targets.

Furthermore, AI can assist in the prediction of metabolic pathways and potential off-target effects, which is a critical aspect of drug development. nih.gov By identifying potential liabilities early on, researchers can prioritize the synthesis of compounds with a higher probability of success. The integration of AI and ML with traditional medicinal chemistry approaches will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this compound and its future analogues. nih.gov

Data Tables

Table 1: Potential Research Areas and Methodologies for this compound

Research AreaKey ObjectivesMethodologies
Biological Activity Screening Identify novel biological targets and mechanisms of action.High-throughput screening (HTS), Kinase profiling, GPCR assays, Ion channel screening.
Analogue Synthesis Generate a diverse library of related compounds for SAR studies.Late-stage functionalization, Asymmetric synthesis, Flow chemistry, Microwave-assisted synthesis.
Therapeutic Applications Explore new disease indications.Drug repurposing studies, Chemical biology probe development, Combination therapy screening.
Computational Design Accelerate the design-make-test-analyze cycle.QSAR modeling, Generative AI, Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-isopropyl-6-morpholinopyridazin-3-amine with high purity?

  • Methodological Answer : A two-step approach is often employed:

Intermediate synthesis : React 6-chloropyridazin-3-amine with morpholine under reflux in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to substitute the chloride at position 6 with morpholine .

Final substitution : Treat the resulting 6-morpholinopyridazin-3-amine with isopropyl iodide or bromide in the presence of a catalytic base (e.g., NaH) in THF or acetonitrile. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Characterize substituents (e.g., isopropyl CH₃ groups at δ ~1.2 ppm, morpholine protons at δ ~3.7 ppm) and confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and isotopic pattern.
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., ethanol/water) and refine using SHELXL .

Q. What are the recommended protocols for assessing solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For low solubility, consider co-solvents (e.g., PEG-400) .
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if decomposition is observed .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • DFT calculations : Model transition states to identify energy barriers for key steps (e.g., nucleophilic substitution at position 6). Software like Gaussian or ORCA can predict optimal solvents/bases .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) using GROMACS .
    • Validation : Compare computational predictions with experimental yields (e.g., 70% predicted vs. 68% actual).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response reevaluation : Test activity in multiple assays (e.g., enzyme inhibition vs. cell-based) to rule out off-target effects .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Structural analogs : Compare activity of this compound with derivatives (e.g., 6-morpholino-N-cyclopropyl analogs) to isolate substituent-specific effects .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • In-situ NMR : Monitor real-time intermediates during alkylation or oxidation. For example, observe disappearance of 6-chloro starting material and emergence of N-isopropyl signals .
  • EPR spectroscopy : Detect radical intermediates in photochemical or catalytic reactions .

Q. What methodologies assess the compound’s potential mutagenicity or ecotoxicity?

  • Methodological Answer :

  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .
  • Daphnia magna assay : Evaluate acute toxicity (48-hr LC50) in aquatic environments .
  • QSAR modeling : Predict toxicity endpoints using tools like TEST (Toxicity Estimation Software Tool) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.